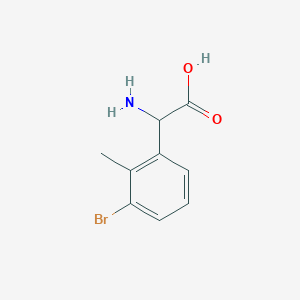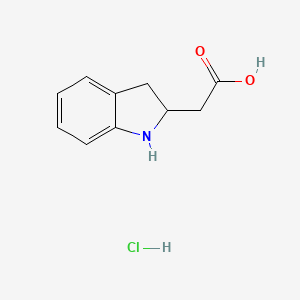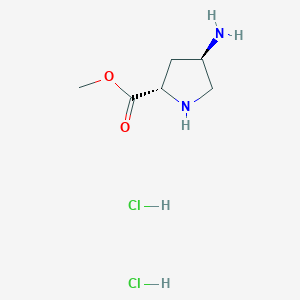
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride (MPCD) is an organic compound that has recently gained attention in the scientific community due to its potential applications in laboratory experiments and medical research. MPCD is an amino acid derivative with a molecular weight of 183.1 g/mol, and is a white or off-white crystalline powder. It is soluble in water and has a melting point of approximately 200°C. MPCD has been studied extensively in the past few years, and its unique properties make it a valuable tool for a variety of scientific and medical applications.
Applications De Recherche Scientifique
MPCD has recently been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of amino acids, as well as for studying the structure and reactivity of organic molecules. It has also been studied for its potential applications in drug delivery, as it has been shown to be able to bind to and modulate the activity of various proteins and enzymes. Additionally, MPCD has been studied for its potential as an anti-cancer agent, as it has been shown to be able to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
MPCD has been studied extensively to understand its mechanism of action. It has been shown to bind to and modulate the activity of various proteins and enzymes, including the enzyme acetylcholinesterase. Additionally, it has been shown to interact with the cell membrane, which may lead to the inhibition of cell proliferation. It has also been shown to interact with the endoplasmic reticulum, which may lead to the inhibition of protein synthesis.
Biochemical and Physiological Effects
MPCD has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of various proteins and enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been shown to interact with the cell membrane, which may lead to the inhibition of cell proliferation. It has also been shown to interact with the endoplasmic reticulum, which may lead to the inhibition of protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
MPCD has several advantages when used in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is soluble in water, making it easy to work with. Additionally, it is relatively inexpensive, making it a cost-effective option for many experiments. However, it has several limitations as well. It is not as widely studied as other compounds, and its mechanism of action is still not fully understood. Additionally, it is not as potent as other compounds, and thus may not be suitable for experiments that require high concentrations of the compound.
Orientations Futures
The potential applications of MPCD are still being explored, and there are a number of potential future directions. One potential future direction is the development of new synthesis methods for MPCD, which would reduce the cost and improve the efficiency of the synthesis process. Additionally, further research into the mechanism of action of MPCD could lead to new therapeutic applications, such as the development of drugs that target specific proteins and enzymes. Finally, further research into the biochemical and physiological effects of MPCD could lead to new insights into the role of amino acids in various biological processes.
Méthodes De Synthèse
MPCD can be synthesized through a variety of methods. The most common methods involve the reaction of 2-amino-4-methylpyrrolidine with either acetic anhydride or ethyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the desired product. Other methods of synthesis involve the use of other reagents such as dimethylformamide, dimethyl sulfoxide, and dimethyl acetamide.
Propriétés
IUPAC Name |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-2-4(7)3-8-5;;/h4-5,8H,2-3,7H2,1H3;2*1H/t4-,5+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJZWITDXODML-CIFXRNLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,4r)-Methyl 4-aminopyrrolidine-2-carboxylate dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

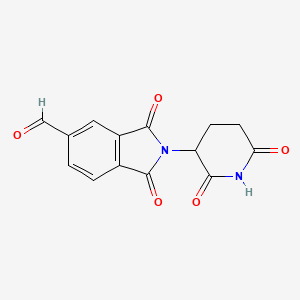
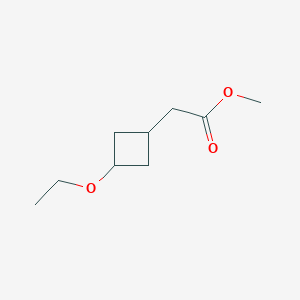
![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
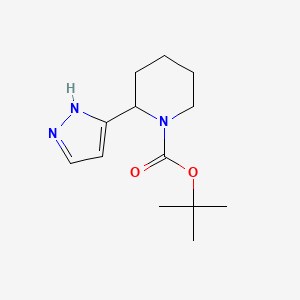


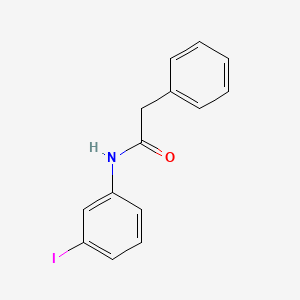
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
